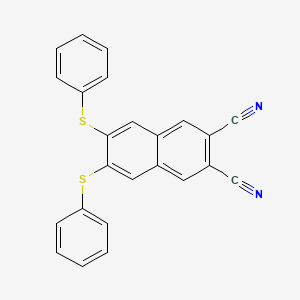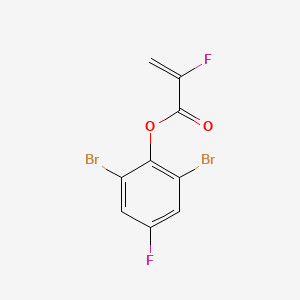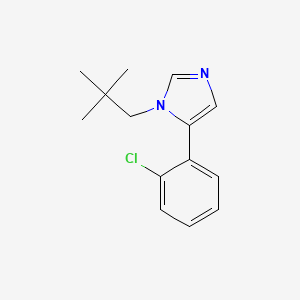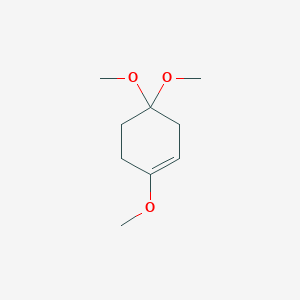![molecular formula C14H7Cl5O2 B14294469 1-(Pentachloroethoxy)dibenzo[b,d]furan CAS No. 112870-19-6](/img/structure/B14294469.png)
1-(Pentachloroethoxy)dibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentachloroethoxy)dibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. These compounds are known for their aromatic properties and are often used in various industrial and research applications.
Méthodes De Préparation
The synthesis of 1-(Pentachloroethoxy)dibenzo[b,d]furan typically involves the reaction of dibenzo[b,d]furan with pentachloroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
1-(Pentachloroethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or thiols.
Applications De Recherche Scientifique
1-(Pentachloroethoxy)dibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Pentachloroethoxy)dibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparaison Avec Des Composés Similaires
1-(Pentachloroethoxy)dibenzo[b,d]furan can be compared with other similar compounds, such as:
Dibenzofuran: The parent compound, which lacks the pentachloroethoxy group, and is used in various industrial applications.
Polychlorinated dibenzofurans: These compounds have multiple chlorine atoms and are known for their toxicological properties.
Dibenzodioxin: A related compound with a similar structure but different chemical properties and applications.
This compound is unique due to the presence of the pentachloroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
112870-19-6 |
|---|---|
Formule moléculaire |
C14H7Cl5O2 |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-(1,1,2,2,2-pentachloroethoxy)dibenzofuran |
InChI |
InChI=1S/C14H7Cl5O2/c15-13(16,17)14(18,19)21-11-7-3-6-10-12(11)8-4-1-2-5-9(8)20-10/h1-7H |
Clé InChI |
XAEGZWDPSZNPRM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(O2)C=CC=C3OC(C(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Nitroso-6H-indeno[1,2-C]isoquinolin-6-OL](/img/structure/B14294423.png)
![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![3a,4-Dihydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B14294430.png)
![5-[(Benzenesulfonyl)methyl]-3-methoxy-1-oxo-1lambda~5~,2,4-triazine](/img/structure/B14294433.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
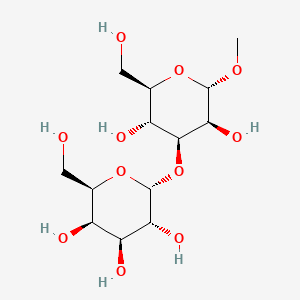

![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
